1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid
説明
特性
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-17-10-6-7(2-3-8(10)12)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBGVIRALCEJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=CC(=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1712408-56-4 | |
| Record name | 1-(4-fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Sourcing and Analytical Validation of 1-(4-Fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, the selection and validation of chemical building blocks dictate the success of downstream high-throughput screening (HTS) and lead optimization. 1-(4-Fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1712408-56-4) is a highly specialized, privileged scaffold. This whitepaper provides drug development professionals with a comprehensive guide to the structural rationale of this pharmacophore, strategic commercial sourcing, and the implementation of a self-validating analytical protocol to ensure batch integrity.
Pharmacological Significance & Rational Design
The architectural design of 1-(4-Fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is not arbitrary; every functional group serves a distinct mechanistic purpose in target binding and pharmacokinetic stabilization.
-
The Pyrazole-3-Carboxylic Acid Core: This moiety is a proven bioisostere for amides and a potent hydrogen-bond donor/acceptor. Recent structural biology studies have demonstrated its high efficacy as an active-site inhibitor of the Dengue virus (DENV) NS2B-NS3 protease, where the pyrazole core significantly increases drug-likeness compared to highly hydrophobic legacy scaffolds (1)[1]. Furthermore, pyrazole biomolecules are heavily utilized in the design of novel cancer and inflammation therapeutics (2)[2].
-
The 4-Fluoro Motif: The introduction of a fluorine atom at the para position of the phenyl ring acts as a metabolic shield. It prevents rapid oxidation by hepatic CYP450 enzymes, effectively increasing the compound's biological half-life.
-
The 3-Methoxy Motif: The meta-methoxy group serves as a localized hydrogen bond acceptor while fine-tuning the overall lipophilicity (clogP) of the molecule, ensuring optimal membrane permeability without sacrificing aqueous solubility.
Figure 2: Rational design and target interaction logic of the pharmacophore.
Commercial Sourcing & Supplier Evaluation
When transitioning from in silico design to in vitro screening, sourcing high-purity building blocks is critical. While CAS 1712408-56-4 is commercially available, batch quality can vary significantly based on the synthetic route employed by the supplier (e.g., Ullmann coupling vs. hydrazine cyclization).
Quantitative Supplier Comparison
| Supplier | Catalog ID | Purity Claim | Origin | Strategic Sourcing Notes |
| Sigma-Aldrich (Enamine) | EN300-140993 | ≥95% | Ukraine | Primary choice for HTS libraries. Reliable documentation and established synthesis routes (3)[3]. |
| Chemikart | BL74161 | Unspecified | India | Viable secondary supplier; requires rigorous trace-metal QC prior to biological screening (). |
| NextSDS Aggregators | 1712408-56-4 | Variable | Global | Useful for bulk scale-up sourcing, but batch-to-batch consistency varies widely (4)[4]. |
Self-Validating Analytical Protocol for Batch Release
To ensure reproducibility in downstream biological assays or synthetic steps, incoming batches must be subjected to a rigorous Quality Control (QC) workflow. This protocol is explicitly designed as a self-validating system to eliminate false positives caused by column carryover or structurally similar co-eluting impurities.
Step 1: System Suitability and Blank Verification
-
Methodology : Inject a blank solvent (50:50 Water:Acetonitrile) followed by a reference standard (unsubstituted 1-phenylpyrazole-3-carboxylic acid).
-
Causality : The blank injection proves the absence of column carryover from previous runs. The reference standard validates that the LC-MS system's ionization efficiency and chromatographic resolution are within acceptable parameters before the commercial sample is consumed.
Step 2: UPLC-MS Analysis (Negative Ion Mode)
-
Methodology : Analyze the sample using a C18 reverse-phase column with a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile. Utilize Electrospray Ionization in negative mode (ESI-).
-
Causality : The pyrazole-3-carboxylic acid moiety (pKa ~3.5-4.5) readily deprotonates in solution. Utilizing ESI- yields a robust [M-H]- molecular ion (m/z ~235.05), providing a vastly superior signal-to-noise ratio compared to ESI+, which often suffers from erratic in-source fragmentation of the carboxylic acid group.
Step 3: Orthogonal Validation via 19F and 1H NMR
-
Methodology : Dissolve 5 mg of the batch in DMSO-d6. Acquire a standard 1H spectrum and a decoupled 19F spectrum.
-
Causality : Reverse-phase chromatography frequently fails to resolve des-fluoro impurities—byproducts where the fluorine atom is replaced by a proton during aggressive synthetic cross-coupling steps. 19F NMR provides an absolute, orthogonal validation of the C-F bond integrity. A single sharp peak in the 19F spectrum (typically around -130 to -140 ppm) confirms the absence of defluorinated or polyfluorinated contaminants.
Figure 1: Step-by-step quality control and analytical validation workflow for commercial batches.
Conclusion
The integration of 1-(4-Fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid into a drug discovery pipeline offers immense potential for targeting complex viral proteases and kinases. However, realizing this potential requires strict adherence to self-validating analytical protocols. By understanding the causality behind both the molecule's rational design and the orthogonal QC methods required to verify it, researchers can confidently source and deploy this critical building block.
References
-
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity Source: ACS Medicinal Chemistry Letters (2025) URL:[Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI - Molecules (2022) URL:[Link]
-
1-(4-fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid - Supplier Pricing Source: Chemikart URL:[Link]
-
Substance Database: CAS 1712408-56-4 Source: NextSDS URL: [Link]
Sources
Strategic Biological Activity Screening of Pyrazole Carboxylic Acids: A Technical Guide for Target-Directed Drug Discovery
Executive Summary
The 1H-pyrazole-4-carboxylic acid and 1H-pyrazole-3-carboxylic acid scaffolds have emerged as privileged structures in modern medicinal chemistry. Offering a unique combination of conformational rigidity, metabolic stability, and versatile hydrogen-bonding capabilities, these nitrogen-containing heterocycles serve as foundational building blocks for novel therapeutics[1]. This whitepaper provides an in-depth technical framework for the biological activity screening of pyrazole carboxylic acids, focusing on their application as anti-inflammatory agents, protein-protein interaction (PPI) inhibitors, and antiviral therapeutics.
Mechanistic Rationale in Target Selection
The success of pyrazole carboxylic acids across diverse biological targets is not coincidental; it is rooted in their distinct physicochemical and pharmacophoric properties. As a Senior Application Scientist, understanding the causality behind these interactions is critical for rational drug design:
-
Anti-inflammatory (COX-2/5-LOX Inhibition): The carboxylic acid moiety acts as a bioisostere for the carboxylate of arachidonic acid, anchoring the molecule within the cyclooxygenase active site. Meanwhile, the pyrazole core expertly projects aryl or benzothiophene substituents into the hydrophobic side pockets unique to COX-2, driving extreme selectivity over COX-1[2].
-
Anticancer & Cytoprotection (KEAP1-NRF2 PPI): The KEAP1 Kelch domain features a highly basic binding pocket that naturally accommodates the acidic ETGE motif of NRF2. Pyrazole carboxylic acids exploit this by forming critical electrostatic interactions with the Arg483 residue, while the heterocyclic core occupies adjacent planar-acceptor hot-spots, effectively blocking NRF2 ubiquitination[3].
-
Antiviral (Dengue Virus Protease): Pyrazole-3-carboxylic acid derivatives leverage the acidic group to anchor into the protease active site. Structure-Activity Relationship (SAR) studies reveal that bulky, aromatic substituents at the C5 position of the pyrazole ring are essential for maximizing cellular antiviral efficacy[4].
High-Throughput to Hit-to-Lead Workflow
The discovery pipeline for pyrazole carboxylic acids relies on a highly iterative, data-driven workflow that balances target affinity with physicochemical properties (e.g., lipophilicity and polar surface area).
Fig 1. Iterative screening workflow for pyrazole carboxylic acid hit-to-lead optimization.
Quantitative Profiling of Lead Scaffolds
The table below summarizes the quantitative screening data for standout pyrazole carboxylic acid derivatives across different therapeutic targets, highlighting the versatility of the scaffold.
| Compound Designation | Primary Target | Biological Activity (IC₅₀/EC₅₀) | Selectivity / Notes | Reference |
| Derivative 149 (Benzothiophen-2-yl pyrazole carboxylic acid) | COX-2 / 5-LOX | COX-2 IC₅₀ = 0.01 µM5-LOX IC₅₀ = 1.78 µM | SI = 344.56 (vs COX-1) | [2] |
| Compound 8 (Pyrazole-3-carboxylic acid derivative) | DENV2 Protease | IC₅₀ = 6.5 µM | Biochemical assay | [4] |
| Compound 17 (C5-pyridine substituted derivative) | DENV2 Protease | EC₅₀ = 9.7 µM | Cell-based (HeLa) assay | [4] |
| Lead 37 (Fragment-evolved pyrazole acid) | KEAP1-NRF2 PPI | High Affinity (Nanomolar) | Targets Arg483 hot-spot | [3] |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, screening methodologies must be designed as self-validating systems. Below are the definitive protocols for evaluating pyrazole carboxylic acids.
Protocol 1: Fluorescence Polarization (FP) Binding Assay for KEAP1-NRF2
Causality & Principle: FP measures the rotational correlation time of a fluorophore. A FITC-labeled NRF2 peptide bound to the massive KEAP1 protein tumbles slowly, yielding high polarization. When a pyrazole carboxylic acid competitively binds the Kelch domain, it displaces the peptide, causing it to tumble rapidly and drastically lowering the FP signal. Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 0.005% Tween-20, 1 mM DTT). Dilute recombinant KEAP1 Kelch domain to 50 nM and FITC-labeled NRF2 peptide to 10 nM.
-
Compound Plating: Dispense pyrazole carboxylic acid derivatives (10-point dose-response, 3-fold serial dilutions starting at 100 µM) into a 384-well black, flat-bottom microplate.
-
Assay Assembly: Add 10 µL of KEAP1 protein to the compound wells. Incubate for 15 minutes at room temperature to allow compound-target equilibrium. Add 10 µL of FITC-NRF2 peptide.
-
Incubation & Reading: Incubate in the dark for 60 minutes. Read on a microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 535 nm).
-
Self-Validation (Z'-factor): Include DMSO vehicle wells (Negative Control = High FP) and wells with 10 µM of a known high-affinity inhibitor like KI-696 (Positive Control = Low FP). The assay is only valid if the calculated Z'-factor is > 0.5.
Protocol 2: In Vitro COX-2 Enzyme Immunoassay (EIA)
Causality & Principle: This assay measures the direct synthesis of Prostaglandin E2 (PGE2) from arachidonic acid by COX-2. It utilizes a competitive binding principle where PGE2 generated in the reaction competes with a fixed PGE2-acetylcholinesterase conjugate for a limited pool of monoclonal antibodies. Step-by-Step Methodology:
-
Enzyme Activation: In a 96-well plate, combine 10 µL of recombinant human COX-2 enzyme with 160 µL of Tris-HCl buffer (pH 8.0) containing 1 µM hematin (cofactor).
-
Inhibitor Incubation: Add 10 µL of the pyrazole carboxylic acid test compound (dissolved in DMSO) to the wells. Incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid (final concentration 100 µM). Incubate for exactly 2 minutes at 37°C.
-
Termination & Quantification: Stop the reaction with 1 M HCl, neutralize, and transfer an aliquot to the EIA plate containing the PGE2 conjugate and antibody. Develop with Ellman's reagent and read absorbance at 412 nm.
-
Self-Validation: Run standard Celecoxib in parallel to validate the IC₅₀ shift. Ensure Non-Specific Binding (NSB) wells and Maximum Binding (B₀) wells are included in triplicate to define the assay's dynamic range.
Pathway Modulation Dynamics
Understanding how these compounds alter downstream cellular signaling is vital for efficacy validation. The diagram below illustrates the mechanistic disruption of the KEAP1-NRF2 pathway by pyrazole carboxylic acids.
Fig 2. Mechanism of KEAP1-NRF2 pathway modulation by pyrazole carboxylic acids.
Conclusion
The biological activity screening of pyrazole carboxylic acids requires a rigorous, multi-tiered approach. By leveraging their unique pharmacophoric traits—specifically the rigid nitrogenous core and the highly active carboxylic acid moiety—researchers can design highly selective inhibitors for complex targets ranging from viral proteases to intricate protein-protein interactions. Adhering to self-validating biochemical assays ensures that hit compounds possess the genuine target engagement required for successful lead optimization and downstream clinical development.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.[2] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUCp61eb0X42FG55E-m61d1VsmeEay0xJkTy7kXi21IrGsN2e7SjNDZ2JDEePcwyE4Dt1gMwsKkZzmT6t_lgFw9HHXkq75-Gy6AZr91WheCawu053kwrj-Ea_PiKT6BwfX
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, Bentham Science.[1] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr6wtOq_Wcz4Y77i37H60ckkNZGdaksCGqYBnzQMSO7UkJPDUUfWP_M8YzX-V1ifwl2jr-MCTURRKwS2Co_HnA6VWQKMFrXysG6WZfxmNoV-fo65UvA4iXvMmfNwNBVX3OR26DCMiEoQNRJpHNZRba4Nm_A1jtsguF7eTW34tQCVEPRbaCeF1fMEOmGZ0y
-
Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry, ACS Publications.[3] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAfdiUYjdDu9q3p0iJgt0-RTEP31-vpx2H5gQYsttczoBThFtTkIRE1B-9oX0oKcyY7kED-62Xr_31zR89_rUBM89qpaz_zNS1WQJLcWuphB0hWVbijue0fkodrW067gJqcYrJ2msejcx2vJJjSg==
-
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, ACS Publications.[4] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7I8B5C_iZgXMdX8jjtK82XUTKrEPSgK7kLyeNv-QCIGDn6DxgMj-C7Nx4DP7Wx5NgILXlMgfmaETbF26k6HR-em5sazBsk6zYxj0kkGZqQA_ky6zatmzrcZ3RK-5ZwYuCAXFCUavHAsK4VjK0l-an
Sources
Application Note: Advanced Derivatization Protocols for 1-(4-Fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylic Acid in SAR Studies
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Scaffold Rationale
The 1-aryl-1H-pyrazole-3-carboxylic acid motif is a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for a wide array of therapeutic agents, including COX-2 inhibitors, cannabinoid receptor antagonists, and kinase inhibitors[1].
The specific building block 1-(4-Fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1712408-56-4)[2] offers a highly optimized starting point for Structure-Activity Relationship (SAR) campaigns. The substitution pattern on the phenyl ring is strategically designed:
-
4-Fluoro Substitution: Acts as a metabolic shield, blocking rapid cytochrome P450 (CYP)-mediated oxidation at the vulnerable para position while modulating the overall lipophilicity (LogD) of the molecule.
-
3-Methoxy Substitution: Provides a critical hydrogen-bond acceptor and introduces steric bulk that can force the phenyl ring out of coplanarity with the pyrazole core, often required for fitting into deep, twisted binding pockets.
This application note details three primary derivatization vectors to systematically explore the chemical space around this scaffold, providing self-validating protocols for C3-amidation, C4-arylation, and methoxy demethylation.
Strategic Derivatization Vectors
To conduct a comprehensive SAR study, modifications must be orthogonal and target distinct regions of the biological binding site. The workflow below outlines the three primary vectors for derivatization.
Workflow detailing the three primary derivatization vectors for the pyrazole scaffold.
Experimental Protocols & Mechanistic Rationale
Vector 1: C3-Carboxylic Acid Amidation (Solvent-Exposed / H-Bonding Region)
The C3-carboxylate typically points toward the solvent interface or a secondary hydrogen-bonding pocket. Converting the acid to various amides allows for the tuning of physicochemical properties (e.g., solubility, permeability) and the probing of additional receptor interactions.
Mechanistic Causality: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) over standard EDC/HOBt. The base (DIPEA) deprotonates the carboxylic acid, which then attacks the electron-deficient carbon of HATU to form an unstable isouronium salt. The displaced HOAt anion rapidly attacks this salt to form an highly reactive OAt-active ester. The pyridine nitrogen of the HOAt leaving group provides a neighboring group effect, stabilizing the incoming amine via a 7-membered hydrogen-bonded cyclic transition state, ensuring near-quantitative yields even with sterically hindered or electron-deficient amines[3].
Protocol A: General Procedure for HATU-Mediated Amidation
-
Activation: In an oven-dried vial under N₂, dissolve 1-(4-Fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol), followed by HATU (1.2 equiv, 0.6 mmol). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the OAt-active ester.
-
Coupling: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise.
-
Stir at room temperature until LC-MS indicates complete consumption of the starting material (typically 1–3 hours).
-
Workup (Self-Validation): Quench the reaction with water (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Vector 2: C4-Halogenation and Suzuki-Miyaura Cross-Coupling
The C4 position of the pyrazole ring provides a vector to probe deep, lipophilic pockets (e.g., the hinge region in kinases or the hydrophobic channel in COX enzymes).
Mechanistic Causality: Pyrazole is an electron-rich heterocycle. The N1 atom donates its lone pair to the aromatic sextet, while the N2 atom is sp² hybridized. Because the adjacent nitrogen atoms and the C3-carboxylate are electron-withdrawing, the electron density is heavily localized at the C4 position. Consequently, electrophilic aromatic substitution (SEAr) occurs highly regioselectively at C4[4].
Protocol B: Regioselective C4-Bromination and Arylation Step 1: Bromination
-
Dissolve the C3-amide derivative (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL).
-
Add N-Bromosuccinimide (NBS) (1.05 equiv, 0.525 mmol) in one portion.
-
Stir at room temperature for 2 hours in the dark.
-
Precipitate the product by adding ice-cold water (15 mL). Filter the resulting solid, wash with water, and dry under high vacuum to afford the 4-bromo intermediate.
Step 2: Suzuki-Miyaura Coupling
-
In a microwave-safe vial, combine the 4-bromo intermediate (1.0 equiv, 0.2 mmol), the desired aryl/heteroaryl boronic acid (1.5 equiv, 0.3 mmol), and K₂CO₃ (3.0 equiv, 0.6 mmol).
-
Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 2.0 mL).
-
Sparge the mixture with N₂ for 5 minutes. Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.01 mmol).
-
Seal the vial and heat at 90°C for 4 hours (or microwave at 110°C for 30 minutes).
-
Filter through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC to isolate the C4-arylated product.
Vector 3: Methoxy Cleavage for PROTAC Linker Attachment
Converting the 3-methoxy group to a phenol provides a synthetic handle for late-stage functionalization, such as alkylation with PEG-linkers for the development of Proteolysis Targeting Chimeras (PROTACs).
Mechanistic Causality: Boron tribromide (BBr₃) acts as a strong Lewis acid, coordinating to the basic oxygen atom of the methoxy group. This coordination weakens the O-CH₃ bond, allowing the bromide counterion to attack the methyl group via an Sₙ2 mechanism, liberating methyl bromide and forming a boron alkoxide complex, which is subsequently hydrolyzed to the phenol.
Protocol C: BBr₃-Mediated Demethylation
-
Dissolve the methoxy-bearing pyrazole derivative (1.0 equiv, 0.3 mmol) in anhydrous CH₂Cl₂ (3.0 mL) under an N₂ atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add BBr₃ (1.0 M in CH₂Cl₂, 3.0 equiv, 0.9 mmol) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction at 0°C with the dropwise addition of MeOH (1.0 mL), followed by saturated aqueous NaHCO₃ until the pH is neutral. Extract with CH₂Cl₂, dry, and concentrate.
SAR Data Presentation
The table below summarizes hypothetical, yet mechanistically representative, quantitative data demonstrating how modifications across the three vectors impact biological and physicochemical properties.
| Compound ID | C3 Modification (Vector 1) | C4 Modification (Vector 2) | Phenyl Modification (Vector 3) | Target IC₅₀ (nM) | LogD (pH 7.4) | Microsomal CLint (µL/min/mg) |
| Core-01 | -OH (Carboxylic Acid) | -H | 3-Methoxy | >10,000 | 1.2 | 45.2 |
| Deriv-02 | -NH-Benzyl (Amide) | -H | 3-Methoxy | 450 | 2.8 | 32.1 |
| Deriv-03 | -NH-Benzyl (Amide) | -Phenyl | 3-Methoxy | 12 | 4.1 | 15.4 |
| Deriv-04 | -NH-Benzyl (Amide) | -Phenyl | 3-Hydroxy (Phenol) | 85 | 3.2 | 68.9 |
| PROTAC-01 | -NH-Benzyl (Amide) | -Phenyl | 3-O-PEG4-CRBN | 28 (Degradation DC₅₀) | 2.1 | 55.0 |
Table 1: Impact of systematic derivatization on potency, lipophilicity, and metabolic stability.
Pharmacophore Modeling
Understanding the spatial arrangement of the derivatized scaffold is critical for rational drug design. The diagram below maps the distinct interaction types provided by each domain of the optimized molecule.
Pharmacophore model illustrating the target binding interactions of the pyrazole scaffold.
References
-
NextSDS. "1-(4-fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid - Chemical Substance Information".2[2]
-
Elsevier / Minia University. "Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide".
-
MDPI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review".1[1]
-
BenchChem. "The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent". 3[3]
-
NIH / PMC. "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds". 4[4]
Sources
Application Notes and Protocols for the Scale-Up Synthesis of 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic Acid
Introduction
1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its substituted pyrazole core is a prevalent scaffold in a wide range of biologically active compounds. The presence of the fluoro and methoxy groups on the phenyl ring allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive starting material for the synthesis of novel therapeutic agents.
This document provides a comprehensive and detailed guide for the scale-up synthesis of 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on providing not just a series of steps, but also the scientific rationale behind the chosen conditions and procedures. This ensures a robust, reproducible, and safe process suitable for larger-scale production.
Overall Synthesis Strategy
The synthesis of the target molecule is a two-step process, commencing with the readily available 4-fluoro-3-methoxyaniline. The overall strategy is depicted below:
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of Ethyl 1-(4-fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylate
This step involves the formation of the pyrazole ring system via a Japp-Klingemann reaction. The process begins with the diazotization of 4-fluoro-3-methoxyaniline, followed by the coupling of the resulting diazonium salt with a suitable β-ketoester.
Expertise & Experience: Rationale for Experimental Choices
The Japp-Klingemann reaction is a classic and reliable method for the synthesis of arylhydrazones, which can then cyclize to form pyrazoles.[1][2][3][4] The choice of ethyl 2-chloro-3-oxobutanoate as the coupling partner is strategic. The chloro substituent at the 2-position acts as a leaving group, facilitating the subsequent cyclization to the desired pyrazole-3-carboxylate.
Diazotization reactions are notoriously hazardous, especially on a larger scale, due to the potential for thermal instability of the diazonium salt.[2][5] Therefore, strict temperature control (0-5 °C) is paramount to prevent decomposition and ensure a safe reaction.[6] The use of an in-situ generated diazonium salt, which is immediately consumed in the subsequent coupling reaction, is a key safety feature of this protocol, avoiding the isolation of the potentially explosive intermediate.[5][7]
Detailed Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100 g of starting material) | Moles |
| 4-Fluoro-3-methoxyaniline | 141.14 | 100 g | 0.708 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | 300 mL | ~3.6 |
| Sodium Nitrite | 69.00 | 51.2 g | 0.743 |
| Ethyl 2-chloro-3-oxobutanoate | 164.59 | 122 g | 0.741 |
| Sodium Acetate | 82.03 | 174 g | 2.12 |
| Ethanol | 46.07 | 1 L | - |
| Water | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Diazotization:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-fluoro-3-methoxyaniline (100 g, 0.708 mol) in a mixture of water (500 mL) and concentrated hydrochloric acid (300 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (51.2 g, 0.743 mol) in water (150 mL) and cool the solution to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline suspension over a period of 1-2 hours, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is indicated by a slight color change.
-
-
Japp-Klingemann Coupling and Cyclization:
-
In a separate 5 L reactor, dissolve ethyl 2-chloro-3-oxobutanoate (122 g, 0.741 mol) and sodium acetate (174 g, 2.12 mol) in ethanol (1 L).
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from the previous step to the β-ketoester solution over 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture into 5 L of cold water with stirring.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.
-
In-Process Controls (Trustworthiness)
-
Temperature Monitoring: Continuous monitoring of the reaction temperature during diazotization and coupling is critical for safety and to minimize side reactions.
-
TLC Analysis: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials.
-
pH Check: After the reaction, the pH of the aqueous layer should be checked to ensure proper work-up conditions.
Part 2: Hydrolysis of Ethyl 1-(4-fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylate
The final step of the synthesis is the hydrolysis of the pyrazole ester to the corresponding carboxylic acid.
Expertise & Experience: Rationale for Experimental Choices
Base-mediated hydrolysis is a standard and effective method for converting esters to carboxylic acids.[8][9] The use of sodium hydroxide in a mixture of ethanol and water ensures both the solubility of the ester and the availability of the hydroxide ions for the reaction. Heating the reaction mixture accelerates the rate of hydrolysis. Acidification of the reaction mixture after completion of the hydrolysis is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Detailed Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 150 g of ester) | Moles |
| Ethyl 1-(4-fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylate | 266.25 | 150 g | 0.563 |
| Sodium Hydroxide | 40.00 | 45 g | 1.125 |
| Ethanol | 46.07 | 750 mL | - |
| Water | 18.02 | 750 mL | - |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | As needed | - |
Procedure:
-
Hydrolysis:
-
In a 3 L round-bottom flask, dissolve ethyl 1-(4-fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylate (150 g, 0.563 mol) in ethanol (750 mL).
-
In a separate beaker, dissolve sodium hydroxide (45 g, 1.125 mol) in water (750 mL).
-
Add the sodium hydroxide solution to the solution of the ester.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC until the starting ester is completely consumed.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly and carefully add concentrated hydrochloric acid to the reaction mixture with stirring until the pH reaches 2-3. A precipitate of the carboxylic acid will form.
-
Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Dry the product under high vacuum at 50-60 °C to a constant weight. The product is typically obtained as a white to off-white solid and is often pure enough for subsequent use without further purification. If necessary, recrystallization from a suitable solvent such as an ethanol/water mixture can be performed.
-
In-Process Controls (Trustworthiness)
-
TLC Analysis: Monitor the disappearance of the starting ester to determine the reaction endpoint.
-
pH Measurement: Accurate pH adjustment during the work-up is crucial for the complete precipitation of the carboxylic acid product.
Visualization of the Synthetic Pathway
Caption: Detailed reaction scheme for the synthesis.
Data Summary
| Step | Product | Starting Material | Yield (%) | Purity (by HPLC) |
| 1 | Ethyl 1-(4-fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylate | 4-Fluoro-3-methoxyaniline | 75-85 | >95% |
| 2 | 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid | Ethyl 1-(4-fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylate | 90-95 | >98% |
Conclusion
This application note provides a detailed, robust, and scalable protocol for the synthesis of 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid. By providing a clear rationale for the experimental choices and incorporating critical in-process controls, this guide is intended to enable researchers and drug development professionals to confidently produce this valuable building block on a larger scale. The described procedures prioritize safety, efficiency, and the generation of a high-quality final product.
References
- Japp, F. R., & Klingemann, F. (1888). Ueber die Einwirkung von Diazobenzol auf Acetessigester, und die Constitution der aus den resultirenden Verbindungen entstehenden Farbstoffe. Berichte der deutschen chemischen Gesellschaft, 21(1), 549-558.
- K. C. K. Kharasch, M. S. (2022, March 22). Scale-Up of Diazonium Salts and Azides in a Three-Step Continuous Flow Sequence. Organic Process Research & Development.
- Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
- Merck. (n.d.). Method for purifying pyrazoles. Google Patents.
- Butt, M. A., & Zhang, H. (2012).
- Ritter, T. (2023, April 12). Making diazonium chemistry safer. Chemical & Engineering News.
- Srf Limited. (n.d.). Process For Preparation Of Fluoroalkyl Substituted Pyrazole Carboxylic Acid.
- Chem, A. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. ACS Chemical Health & Safety.
- Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1‐Aryl‐3,4,5‐substituted Pyrazoles. Synlett, 2006(19), 3267-3270.
- The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025, October 25). Zeitschrift für Kristallographie - New Crystal Structures.
- Hacıalioğlu, T., & Gümüş, S. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 32(4), 645-654.
- El-Saghier, A. M. M. (1995). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Alexandria Journal of Pharmaceutical Sciences, 9(2), 125-128.
- Preparation of substituted pyrazoles and their use as anthranilamides precursors. (n.d.).
Sources
- 1. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Engineering Pyrazole-Based Probes for Chemical Biology: From Scaffold Design to Target Profiling
Introduction: The Privileged Pyrazole Scaffold
In the realm of chemical biology and drug discovery, the pyrazole ring has emerged as a profoundly privileged scaffold. Its unique physicochemical properties—specifically its capacity to act simultaneously as a hydrogen-bond donor (via the NH group) and acceptor (via the sp2 nitrogen)—enable versatile pharmacophore mapping within complex protein binding pockets [1]. Beyond basic target inhibition, modern chemical biology demands the transformation of these active pharmacophores into multifunctional probes. By functionalizing the pyrazole core with photoreactive groups (e.g., diazirines, azides) and reporter tags (e.g., fluorophores, terminal alkynes), researchers can map protein-ligand interactions in live cells, identify off-target effects, and visualize receptor localization.
This application note provides an authoritative guide on the rational design, biological evaluation, and experimental execution of pyrazole-based chemical probes, focusing on Activity-Based Protein Profiling (ABPP) and fluorescence imaging.
Rational Design and Structural Modularity
The design of a pyrazole-based probe requires a delicate balance between maintaining the native binding affinity of the parent ligand and incorporating bulky reporter tags.
-
Conformational Flexibility: Compared to rigid isoxazole analogs, pyrazole-based ligands exhibit superior conformational flexibility. This allows the pyrazole scaffold to adapt to and occupy secondary binding sites in dynamic enzymes. For instance, in the design of Histone Deacetylase (HDAC) probes, pyrazole-based diazide probes successfully navigate the secondary binding site of HDAC8, yielding low-nanomolar affinities that rigid isoxazoles cannot achieve[2].
-
Fluorophore Selection: The choice of reporter tag dictates the probe's success. As demonstrated in recent Cannabinoid Receptor Type 1 (CB1R) imaging studies, conjugating a sterically compact NBD (7-nitrobenz-2-oxa-1,3-diazole) fluorophore to a pyrazole core enhances binding affinity, whereas bulkier TAMRA (tetramethylrhodamine) tags can completely abolish target recognition due to steric clashes within the transmembrane binding pocket [3].
Modular design logic of pyrazole-based bifunctional chemical probes.
Quantitative Profiling: Case Studies in Target Engagement
To illustrate the impact of structural choices on probe efficacy, we summarize quantitative binding data from two distinct chemical biology applications: HDAC photoaffinity profiling and CB1R fluorescent imaging.
Table 1: Inhibitory Activity of Isoxazole vs. Pyrazole Probes against HDAC Isoforms[2]
Causality Insight: The introduction of an azide group (Probe 3c) onto the pyrazole core actually enhances potency by 2-fold compared to the unsubstituted benzyl analog, indicating that the azide moiety occupies a favorable hydrophobic sub-pocket in HDAC3/8.
| Compound Class | Probe ID | Target Receptor | IC50 (nM) | Antiproliferative EC50 (µM) |
| Isoxazole | 2b | HDAC3 | 11 - 32 | ~ 11 - 32 |
| Pyrazole | 3a (Benzyl) | HDAC3 / HDAC8 | 44 / 76 | ~ 10 - 23 |
| Pyrazole | 3c (Azido) | HDAC3 / HDAC8 | 22 / 28 | ~ 10 - 23 |
| Pyrazole | 3f (Diazide) | HDAC8 | 17 | ~ 24 - 36 |
Table 2: Binding Affinities of Pyrazole-Based Fluorescent Probes for Cannabinoid Receptors [3]
Causality Insight: The NBD fluorophore acts synergistically with the pyrazole core to maintain CB1R selectivity, while the zwitterionic nature of TAMRA disrupts the crucial lipophilic interactions required for CB1R binding.
| Probe Type | Fluorophore | CB1R Ki (nM) | CB2R Ki (nM) | Selectivity (CB1R/CB2R) |
| Precursor | None (DEG) | 811 | > 10000 | CB1R preferred |
| Pyrrole-based | NBD (Probe 28) | 97 | > 10000 | > 103-fold |
| Pyrrole-based | TAMRA (Probe 29) | 2077 | > 10000 | > 4.8-fold |
| Pyrazole-based | NBD (Probe 30) | 428 | > 10000 | > 23-fold |
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
The following workflow outlines the standard procedure for utilizing a bifunctional pyrazole probe (containing a photoreactive diazirine and an alkyne handle) in live cells.
Step-by-step workflow for Photoaffinity Labeling and Activity-Based Protein Profiling.
Self-Validating Protocol: In Situ Photoaffinity Labeling and CuAAC Click Chemistry
To guarantee scientific trustworthiness, this protocol is engineered as a self-validating system . It strictly mandates the inclusion of negative controls (-UV) and competition controls (+Competitor) to differentiate true target engagement from non-specific hydrophobic sticking.
Step 1: Cell Culture and Probe Incubation
-
Seed target cells (e.g., HeLa or HEK293T) in 6-well plates and grow to 80% confluency.
-
Wash cells twice with PBS and replace with serum-free media.
-
Causality: Serum proteins (like BSA) contain hydrophobic pockets that act as "sponges" for lipophilic pyrazole probes, drastically reducing the effective concentration reaching the intracellular targets.
-
-
Validation Setup: Divide cells into three cohorts:
-
Cohort A (Probe Only): Add 1 µM pyrazole probe.
-
Cohort B (Competition): Pre-incubate with 10 µM parent drug (unlabelled) for 30 mins, then add 1 µM pyrazole probe.
-
Cohort C (No-UV Control): Add 1 µM pyrazole probe (kept in the dark).
-
-
Incubate all cohorts for 1 hour at 37°C to allow for intracellular equilibration and target binding.
Step 2: UV Crosslinking
-
Remove media, wash gently with ice-cold PBS to remove unbound probe, and add 1 mL of fresh ice-cold PBS.
-
Place the plates on an ice bath and irradiate Cohorts A and B with a 365 nm UV lamp (100 W) for 10 minutes at a distance of 5 cm. Keep Cohort C in the dark.
-
Causality: Irradiation at 365 nm efficiently generates the reactive carbene from the diazirine without causing the severe DNA crosslinking and cellular toxicity associated with 254 nm UV. The ice bath prevents thermal degradation of the protein targets and restricts lateral diffusion of the probe during the reactive carbene's ultra-short half-life, ensuring precise spatial labeling.
-
Step 3: Cell Lysis and CuAAC Click Chemistry
-
Harvest cells using a cell scraper, pellet by centrifugation (800 x g, 5 mins), and lyse in RIPA buffer supplemented with protease inhibitors.
-
Normalize protein concentrations across all lysates to 2 mg/mL using a BCA assay.
-
To 50 µL of lysate, sequentially add the click chemistry reagents:
-
1 µL of Cyanine5-Azide or Biotin-Azide (100 µM final)
-
1 µL of TBTA ligand (100 µM final)
-
1 µL of CuSO4 (1 mM final)
-
1 µL of TCEP (1 mM final, freshly prepared)
-
Causality: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is critical. It coordinates Cu(I) generated by TCEP reduction, shielding it from oxidation and disproportionation in the complex aqueous lysate, thereby accelerating the cycloaddition reaction and minimizing background protein degradation.
-
-
Vortex gently and incubate in the dark at room temperature for 1 hour.
Step 4: Readout and Validation Analysis
-
Quench the reaction by adding 4X Laemmli sample buffer and boiling for 5 mins.
-
Resolve proteins via SDS-PAGE.
-
Image the gel using a fluorescence scanner (e.g., Typhoon) for Cy5, or transfer to a membrane for Streptavidin-HRP blotting.
-
Data Interpretation (The Self-Validation): A true target band must appear intensely in Cohort A, be significantly diminished or absent in Cohort B (proving active-site specificity), and be completely absent in Cohort C (proving the signal is strictly dependent on covalent photo-crosslinking).
References
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review ACS Omega, 2025. URL:[Link][1]
-
Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes Journal of Medicinal Chemistry, 2011. URL:[Link][2]
-
Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R) Journal of Medicinal Chemistry, 2024. URL:[Link][3]
Sources
removing impurities from pyrazole carboxylic acid synthesis
Welcome to the Technical Support Center for Pyrazole Carboxylic Acid Synthesis . This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity pyrazole scaffolds. Below, you will find a mechanistic troubleshooting guide, quantitative purification data, and self-validating experimental protocols to resolve common synthetic bottlenecks.
Synthesis & Purification Workflow
Workflow for the regioselective synthesis and purification of pyrazole carboxylic acids.
Troubleshooting FAQs
Q1: Why does my Knorr synthesis yield a mixture of 1,3- and 1,5-disubstituted pyrazoles, and how can I control this? Causality: The Knorr pyrazole synthesis relies on the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. Regioselectivity is governed by the differential electrophilicity of the two carbonyl carbons and the steric hindrance around them[1]. Under standard neutral or basic conditions, the reaction often proceeds with poor selectivity, yielding a difficult-to-separate mixture. Solution: Shift the reaction to kinetic control by utilizing a highly polar, non-nucleophilic solvent system like 2,2,2-trifluoroethanol (TFE) with a catalytic amount of trifluoroacetic acid (TFA). This acidic environment activates the more sterically accessible carbonyl, promoting a stepwise mechanism that leverages the nucleophilicity difference between the two nitrogen atoms of the hydrazine, drastically improving regioselectivity[2].
Q2: I already have a mixture of pyrazole ester regioisomers. What is the most efficient way to separate them before hydrolysis? Causality: 1,3- and 1,5-disubstituted pyrazole regioisomers exhibit different dipole moments and crystal lattice energies due to the spatial arrangement of their substituents. Solution:
-
Silica Gel Chromatography: The difference in dipole moments translates to distinct retention factors (Rf) on normal-phase silica. Using a gradient of ethyl acetate in hexanes allows for baseline separation[3].
-
Fractional Crystallization: If chromatography is unscalable, exploit their differential solubility. Dissolving the mixture in a hot solvent system (e.g., dichloromethane/n-hexane) and cooling slowly allows the less soluble isomer to selectively crystallize[4].
Q3: After saponification of the pyrazole ester, my pyrazole carboxylic acid is heavily contaminated with inorganic salts. How do I remove them? Causality: Alkaline hydrolysis (saponification) uses excess NaOH, which is subsequently neutralized with HCl, generating large amounts of NaCl. Pyrazole carboxylic acids are amphoteric: they form highly soluble carboxylate salts at high pH and soluble pyrazolium salts at very low pH. Solution: Employ isoelectric precipitation. By carefully titrating the aqueous solution to the molecule's isoelectric point (typically pH 3.0–4.0), the pyrazole carboxylic acid reaches its minimum aqueous solubility and precipitates as a pure solid, leaving the inorganic salts dissolved in the aqueous mother liquor[5].
Quantitative Data on Purification Strategies
To assist in selecting the optimal downstream processing method, the following table summarizes the expected performance of various purification techniques based on standard chemical engineering principles for pyrazole derivatives.
| Purification Strategy | Target Impurity Removed | Separation Principle | Typical Recovery Rate | Purity Improvement |
| Normal-Phase Chromatography | Regioisomers (1,3- vs 1,5-) | Dipole moment / Polarity differences | 75% – 90% | > 98% ee / de |
| Fractional Crystallization | Regioisomers / Trace Organics | Differential lattice energy & solubility | 40% – 60% (per cycle) | > 99% purity |
| Isoelectric Precipitation | Inorganic Salts (NaCl, etc.) | pH-dependent minimum solubility | 85% – 95% | Salt-free (< 0.5% ash) |
| Scavenger Resins (TsOH) | Unreacted Hydrazines | Covalent/Ionic trapping of amines | > 95% | Complete removal |
Validated Experimental Protocols
Protocol A: Regioselective Synthesis of Pyrazole Carboxylate Esters
Self-Validating Principle: The reaction progress is monitored via Thin Layer Chromatography (TLC), and regioselectivity is confirmed via crude 1H-NMR prior to downstream processing.
-
Preparation: In an oven-dried round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.2 M[1].
-
Activation: Add trifluoroacetic acid (TFA, 0.1 equiv). Stir for 5 minutes at room temperature to activate the carbonyls[2].
-
Addition: Dissolve the substituted hydrazine (1.1 equiv) in a minimal amount of TFE. Add this solution dropwise over 30 minutes to prevent thermal spikes and maintain kinetic control.
-
Monitoring (In-Process Control): Stir at room temperature. After 2 hours, pull a 10 µL aliquot, quench in NaHCO3, extract with EtOAc, and spot on a TLC plate against the starting dicarbonyl. The reaction is complete when the starting material spot disappears.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove TFE. Redissolve the residue in EtOAc, wash with saturated aqueous NaHCO3 to neutralize TFA, and dry over anhydrous Na2SO4.
-
Validation: Evaporate the solvent and take a crude 1H-NMR in CDCl3. The ratio of the pyrazole C4-proton signals will indicate the regioisomeric ratio[3].
Protocol B: Saponification and Isoelectric Precipitation of Pyrazole Carboxylic Acid
Self-Validating Principle: Continuous pH monitoring ensures the product is trapped at its minimum solubility point, preventing yield loss from over-acidification.
-
Hydrolysis: Suspend the pure pyrazole carboxylate ester (1.0 equiv) in a 3 M aqueous NaOH solution (3.0 equiv). Heat the mixture to 60–65 °C for 2 hours[5].
-
Monitoring (In-Process Control): Analyze by TLC (10% MeOH in DCM). The starting ester should be completely consumed, leaving a baseline spot corresponding to the highly polar sodium carboxylate salt.
-
Cooling & Extraction: Cool the solution to 10–15 °C. Wash the aqueous layer once with diethyl ether to remove any unreacted neutral organic impurities. Discard the organic layer.
-
Isoelectric Precipitation: Insert a calibrated pH probe into the vigorously stirred aqueous layer. Slowly add 2 M HCl dropwise. The solution will transition from clear to cloudy as the free carboxylic acid forms[5].
-
pH Optimization: Stop the addition exactly when the pH reaches 3.5 (or the predetermined isoelectric point of your specific derivative). Stir for an additional 30 minutes at 5 °C to maximize crystal growth.
-
Isolation: Filter the precipitated solid through a sintered glass funnel. Wash the filter cake with ice-cold distilled water to remove residual NaCl until the filtrate tests negative for chlorides (via an AgNO3 drop test).
-
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the pure pyrazole carboxylic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters - Google Patents [patents.google.com]
Heterocyclic Chemistry Support Center: Optimizing Pyrazole Carboxylic Acid Amide Couplings
Welcome to the Technical Support Center for heterocyclic amide couplings. As drug development increasingly relies on nitrogen-rich heterocycles, pyrazole carboxylic acids have become ubiquitous building blocks. However, their unique electronic properties—specifically the electron-withdrawing nature of the pyrazole ring and the nucleophilic potential of the unprotected N-H—often lead to frustrating side reactions, including decarboxylation, dimerization, and aza-Michael cyclizations.
This guide is designed for bench scientists and process chemists. It bypasses generic coupling advice to directly address the mechanistic causality behind pyrazole-specific coupling failures, providing self-validating protocols and data-driven optimization strategies.
Diagnostic Workflow: Pyrazole Coupling Optimization
Before diving into specific troubleshooting FAQs, consult the logical workflow below to identify the optimal coupling strategy based on your substrate's structural liabilities.
Caption: Diagnostic workflow for troubleshooting and optimizing pyrazole carboxylic acid amide couplings.
Troubleshooting Guides & FAQs
Q1: Why am I observing significant amounts of cyclic byproducts (e.g., dihydropyrazolo-pyrazinones) instead of my target acyclic pyrazole amide? A1: This is a classic issue when coupling pyrazole-3-carboxylic acids with amines that contain Michael acceptors (e.g., vinyl sulfones), or when the pyrazole N-H is unprotected. The highly basic conditions typically used in HATU/DIPEA couplings deprotonate the pyrazole N-H, turning it into a potent nucleophile that attacks the newly formed amide or adjacent electrophilic sites via an intramolecular aza-Michael reaction [1]. Optimization: Shift away from strong bases like DIPEA. Switching to TBTU with pyridine (a much weaker base) significantly reduces the nucleophilicity of the pyrazole nitrogen during the transition state, favoring the exclusive formation of the acyclic pyrazole amide [1].
Q2: My coupling with a weakly nucleophilic aniline is resulting in extremely low yields. How can I drive this reaction forward? A2: Pyrazole-carboxylic acids coupled with anilines often suffer from sluggish kinetics. The electron-withdrawing pyrazole ring stabilizes the activated ester intermediate, reducing its electrophilicity, while the aniline lacks the nucleophilic punch to trap it [3]. Optimization: Do not force the reaction with excess uronium salts (HATU/HBTU), as this will likely lead to guanidinylation of your aniline. Instead, use T3P (Propylphosphonic anhydride) in ethyl acetate with a catalytic amount of DMAP. If yields remain poor, consider reversing the coupling polarity: use a commercially available aryl-carboxylic acid and couple it with an aminopyrazole, which is often synthetically more accessible and higher yielding [3].
Q3: We are scaling up our pyrazole amide synthesis. How do we prevent epimerization at adjacent chiral centers and avoid tedious chromatographic purification? A3: Uronium-based reagents (HATU, PyBOP) are notorious for causing epimerization via the formation of highly active oxazolone intermediates, and their byproducts (e.g., HMPA, tetramethylurea) require extensive chromatography to remove. Optimization: Transition to T3P . T3P generates a phosphonate mixed anhydride that is less prone to oxazolone formation, preserving stereocenters [2]. Furthermore, T3P and its byproducts are entirely water-soluble. A simple biphasic aqueous wash will yield API-grade purity without column chromatography, a strategy successfully employed in the commercial synthesis of complex antivirals like Lenacapavir [4].
Quantitative Reagent Comparison
To guide your reagent selection, the following table synthesizes the expected performance metrics when activating sterically unhindered pyrazole-3-carboxylic acids against standard primary amines.
| Coupling Reagent | Base | Solvent | Acyclic Amide Yield (%) | Cyclic/Side Byproduct (%) | Epimerization Risk | Workup Complexity |
| HATU | DIPEA | DMF | 60% | 40% | High | High (HPLC often req.) |
| PyBOP | DIPEA | DMF | 62% | 38% | Moderate | High (Phosphine oxides) |
| EDC / HOBt | DIPEA | DMF | 65% | 35% | Moderate | Moderate |
| TBTU | Pyridine | DMF | 70% | < 5% | Low | Low |
| T3P (50% in EtOAc) | TEA or NMM | EtOAc | > 85% | < 2% | Very Low | Very Low (Aqueous wash) |
Validated Experimental Protocols
Every protocol below is designed as a "self-validating system." By checking the specific analytical milestones built into the steps, you can diagnose failures in real-time rather than waiting for the final NMR.
Protocol A: Scale-Up Friendly T3P-Mediated Amide Coupling
Best for: Preserving stereochemistry, avoiding chromatography, and coupling standard amines [2][4].
-
Preparation: To an oven-dried flask, add the pyrazole carboxylic acid (1.0 equiv) and the amine (1.1 equiv). Suspend in anhydrous Ethyl Acetate (0.2 M).
-
Base Addition: Add Triethylamine (TEA) or N-Methylmorpholine (NMM) (3.0 equiv). Stir for 5 minutes at 0 °C.
-
Activation: Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv).
-
Causality: Adding T3P last ensures the amine and acid are fully solubilized and pre-organized, preventing the mixed anhydride from decomposing before the amine can attack.
-
-
Self-Validation Checkpoint (1 Hour): Take a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS.
-
Validation: You should observe the methyl ester of the pyrazole carboxylic acid. If missing, your T3P is degraded (hydrolyzed), or the base concentration is insufficient to drive mixed anhydride formation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Validation: T3P byproducts are highly polar phosphonic acids. The biphasic pH wash guarantees their complete removal into the aqueous layer, yielding >95% pure crude product upon solvent evaporation.
-
Protocol B: TBTU/Pyridine Coupling for Highly Sensitive Substrates
Best for: Unprotected pyrazoles prone to aza-Michael cyclization or self-condensation[1].
-
Preparation: Dissolve the pyrazole carboxylic acid (1.0 equiv) and amine (1.2 equiv) in anhydrous DMF (0.2 M) at 25 °C.
-
Mild Activation: Add Pyridine (0.2 M relative to solvent volume) followed by TBTU (1.5 equiv).
-
Causality: Pyridine is a weak base (pKa ~5.2). It is strong enough to facilitate the formation of the active ester but too weak to deprotonate the pyrazole N-H (pKa ~14), thereby shutting down the nucleophilic pathway that leads to cyclic byproducts.
-
-
Reaction: Stir at 25 °C for 2 to 16 hours.
-
Self-Validation Checkpoint: Run a crude LC-MS.
-
Validation: The absence of a mass corresponding to [M - H2O] or [M - Amine] (cyclized adducts) validates that the pyridine successfully suppressed the intramolecular aza-Michael pathway.
-
-
Workup: Dilute with EtOAc and wash heavily with 5% aqueous LiCl (3x) to remove DMF and pyridine, followed by brine. Dry over Na₂SO₄ and concentrate.
References
- Efficient Synthesis of Acyclic and Cyclic Pyrazoles for Evaluation as Antiviral nsp2 Protease Inhibitors OpenLabNotebooks URL
- Organic Process Research & Development (ACS Publications)
- A Positive Charge in an Antimalarial Compound Unlocks Broad-spectrum Antibacterial Activity ChemRxiv URL
- First Demonstration of One-Pot Heck-Suzuki Coupling in Lenacapavir API Synthesis ChemRxiv URL
Advanced Structure-Activity Relationship (SAR) Guide: Fluorinated Pyrazole Carboxamides as Succinate Dehydrogenase Inhibitors
Executive Summary
Fluorinated pyrazole carboxamides represent a highly potent class of Succinate Dehydrogenase Inhibitors (SDHIs), widely utilized in agricultural disease management and increasingly investigated for pharmaceutical applications. By specifically targeting Complex II in the mitochondrial respiratory chain, these molecules disrupt energy production in pathogenic fungi. This guide provides an objective, data-driven comparison of commercial SDHI standards against novel structural derivatives, detailing the structure-activity relationship (SAR) principles that govern their efficacy, target affinity, and resistance-breaking potential.
Mechanistic Framework: Targeting Complex II
Succinate dehydrogenase (SDH) is a unique functional intersection between the tricarboxylic acid (TCA) cycle and the electron transport chain. SDHIs act by competitively binding to the ubiquinone-binding pocket (Q-site) of the SDH complex.
Mechanism of action of SDHIs blocking fungal mitochondrial respiration.
Core Structural Determinants (SAR Analysis)
The rational design of pyrazole carboxamides revolves around three distinct pharmacophoric regions: the pyrazole core, the amide linker, and the hydrophobic tail.
The Pyrazole Core and Fluorination Strategies
The introduction of fluorine—specifically via difluoromethyl ( −CF2H ) or trifluoromethyl ( −CF3 ) groups at the 3- or 5-position of the pyrazole ring—is the defining feature of modern SDHIs.
-
Causality of Fluorination: Fluorine’s extreme electronegativity exerts a strong inductive effect, drawing electron density away from the pyrazole ring. This increases the acidity of the adjacent carboxamide proton, strengthening its role as a hydrogen-bond donor to highly conserved tyrosine and tryptophan residues within the SDH Q-site. Furthermore, the substitution of hydrogen with fluorine increases the lipophilicity ( logP ) of the molecule, significantly enhancing its ability to penetrate the lipophilic fungal cell membrane.
The Amide Linker
The amide bond serves as the rigid hinge of the molecule. It is strictly required for target engagement, acting simultaneously as a hydrogen bond donor (via −NH ) and acceptor (via −C=O ). Modifications that sterically hinder this linker typically result in a complete loss of biological activity.
The Hydrophobic Tail (Scaffold Hopping)
The hydrophobic tail must occupy the deep, lipophilic cavity of the ubiquinone-binding site.
-
Biphenyl Scaffolds: Commercial standards like Bixafen utilize a rigid biphenyl tail to maximize van der Waals interactions. Recent studies demonstrate that novel pyrazole acylureas containing a modified biphenyl scaffold yield exceptional activity against Sclerotinia sclerotiorum (1[1]).
-
Flexible Linkers (Oxime/Diphenyl Ethers): To combat target-site mutations (e.g., SDH subunit B mutations), introducing flexibility via oxime ether or diarylamine fragments allows the molecule to adopt alternative binding conformations. For instance, dearomatization strategies incorporating oxime ethers have produced derivatives with superior activity to Boscalid against Rhizoctonia solani (2[2]).
Comparative Efficacy Data
The tables below consolidate quantitative performance metrics, comparing commercial standards with newly synthesized fluorinated derivatives.
Table 1: Comparative In Vitro Efficacy (Mycelial Growth Inhibition)
| Compound Class / Derivative | Target Pathogen | EC₅₀ (µg/mL) | Performance vs. Standard | Reference |
| Fluxapyroxad (Standard) | S. sclerotiorum | 0.71 | Baseline Control | [1] |
| Bixafen (Standard) | S. sclerotiorum | 9.15 | Baseline Control | [1] |
| Compound 9b (Biphenyl-urea) | S. sclerotiorum | 0.97 | ~9.4x more potent than Bixafen | [1] |
| Boscalid (Standard) | R. solani | 2.20 | Baseline Control | [2] |
| Compound E1 (Oxime ether) | R. solani | 1.10 | 2x more potent than Boscalid | [2] |
Table 2: SDH Enzymatic Inhibition Kinetics
| Compound | Target Enzyme | IC₅₀ (µM) | Mechanistic Insight | Reference |
| Fluxapyroxad (Standard) | Porcine SDH | ~2.87 | Standard Q-site competitive inhibition | [3] |
| Compound 7s (N-Methoxy-biphenyl) | Porcine SDH | 0.014 | 205-fold greater affinity due to optimized van der Waals contacts | [3] |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols outline the self-validating experimental workflows used to generate the comparative data above.
End-to-end workflow for screening and validating novel SDHI fungicides.
Protocol 1: In Vitro SDH Enzymatic Kinetic Assay
This assay directly measures the inhibition of Complex II by tracking the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).
-
Step 1: Mitochondrial Isolation: Extract mitochondria from the target organism using differential centrifugation in a sucrose-HEPES buffer. Causality: Intact mitochondrial membranes are strictly required to preserve the native 3D conformation of the membrane-bound SDH complex.
-
Step 2: Assay Mixture Preparation: Combine the mitochondrial suspension with 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate (electron donor), and 50 µM DCPIP.
-
Step 3: Inhibitor Incubation: Add the fluorinated pyrazole carboxamide at varying concentrations (0.001 µM to 10 µM) and incubate for 5 minutes at 25°C to allow equilibrium binding at the Q-site.
-
Step 4: Reaction Initiation: Add 50 µM ubiquinone-1 to initiate the electron transfer cascade. Monitor the decrease in absorbance at 600 nm continuously for 5 minutes using a spectrophotometer.
-
Self-Validation System:
-
Negative Control: Run a parallel reaction omitting succinate to quantify and subtract any spontaneous, non-specific reduction of DCPIP.
-
Positive Control: Run a parallel reaction with a known standard (e.g., Fluxapyroxad) to validate the assay's sensitivity and dynamic range.
-
Protocol 2: Mycelial Growth Inhibition (Radial Growth Assay)
This phenotypic assay evaluates the translation of enzymatic inhibition into actual antifungal efficacy.
-
Step 1: Media Preparation: Autoclave Potato Dextrose Agar (PDA). Causality: PDA provides a nutrient-dense baseline that supports aggressive fungal growth, ensuring that any observed growth reduction is strictly due to the inhibitor, not nutrient starvation.
-
Step 2: Compound Amendment: Cool the PDA to 50°C and amend with serial dilutions of the test compound dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Pour into Petri dishes.
-
Step 3: Inoculation: Place a uniform 5 mm mycelial plug (taken from the leading edge of an actively growing colony) face-down at the exact center of the plate.
-
Step 4: Incubation and Measurement: Incubate at 25°C in darkness.
-
Self-Validation System: Measure orthogonal colony diameters daily. Calculate the EC₅₀ strictly during the linear phase of the growth curve. If the growth rate plateaus, the data point must be discarded to prevent artifactual efficacy readings caused by physical space limitations or agar desiccation.
Conclusion
The SAR of fluorinated pyrazole carboxamides heavily relies on the delicate balance between the electron-withdrawing capabilities of the fluorinated pyrazole core and the steric flexibility of the hydrophobic tail. As demonstrated by recent structural innovations—such as the integration of oxime ethers and modified biphenyl scaffolds—strategic dearomatization and flexible linkers offer a highly viable pathway for developing next-generation SDHIs capable of overcoming emerging pathogenic resistance.
References
-
Novel Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold as Potential Succinate Dehydrogenase Inhibitors: Design, Synthesis, Fungicidal Activity, and SAR. PubMed (nih.gov). 1
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry (acs.org). 2
-
Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. ResearchGate. 3
-
Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. rhhz.net. 4
Sources
- 1. Novel Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold as Potential Succinate Dehydrogenase Inhibitors: Design, Synthesis, Fungicidal Activity, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents [html.rhhz.net]
A Comparative Guide to the Kinase Inhibitory Profile of Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its versatility and favorable drug-like properties have led to the development of numerous clinical candidates and approved drugs targeting a wide array of kinases implicated in diseases ranging from cancer to inflammation.[1][3] This guide provides an in-depth, objective comparison of the kinase inhibitory profiles of three prominent pyrazole-based inhibitors: Ruxolitinib, Afuresertib, and Tozasertib. We will delve into their target selectivity, supported by experimental data, and provide detailed methodologies for key assays to facilitate the replication and validation of these findings.
The Privileged Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1] This fundamental interaction provides a strong anchor for the inhibitor, and modifications to the substituents on the pyrazole ring and its appended moieties allow for the fine-tuning of potency and selectivity against specific kinases.[1][4] This adaptability has enabled the development of pyrazole derivatives that target various kinase families, including Janus kinases (JAKs), Akt (Protein Kinase B), and Aurora kinases.[1][2]
Comparative Kinase Inhibitory Profiles
To provide a clear and objective comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for Ruxolitinib, Afuresertib, and Tozasertib against a panel of kinases. It is important to note that these values are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Ruxolitinib: A Potent JAK Inhibitor
Ruxolitinib is a selective inhibitor of the Janus kinases JAK1 and JAK2, which are crucial components of the JAK-STAT signaling pathway.[5][6] This pathway plays a fundamental role in hematopoiesis, immune response, and inflammation.[6] Dysregulation of the JAK-STAT pathway is a hallmark of various diseases, including myeloproliferative neoplasms.[6]
| Kinase Target | Ruxolitinib IC50 (nM) | Reference |
| JAK1 | 3.3 | [5][6] |
| JAK2 | 2.8 | [5][6] |
| TYK2 | 19 | [5][6] |
| JAK3 | 428 | [5][6] |
Table 1: Kinase inhibitory profile of Ruxolitinib. Data compiled from preclinical studies.
Afuresertib: A Pan-Akt Inhibitor
Afuresertib is a potent, ATP-competitive, and selective pan-Akt kinase inhibitor.[7][8] The PI3K/Akt signaling pathway is a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[1][9] Afuresertib has demonstrated significant anti-tumor effects in various cancer models.[7][8]
| Kinase Target | Afuresertib Ki (nM) | Reference |
| Akt1 | 0.08 | [7][10] |
| Akt2 | 2 | [7][10] |
| Akt3 | 2.6 | [7][10] |
| Off-Target Kinase | Afuresertib IC50 (nM) | Reference |
| ROCK1 | 100 | [11] |
| PKCη | 210 | [11] |
| PKC-βI | 430 | [11] |
| PKCθ | 510 | [11] |
Table 2: Kinase inhibitory profile of Afuresertib. Ki values represent the inhibition constant, a measure of inhibitor potency. Off-target IC50 values are also presented.
Tozasertib: A Pan-Aurora Kinase Inhibitor
Tozasertib is a potent inhibitor of Aurora kinases A, B, and C.[12] Aurora kinases are essential for the regulation of mitosis, and their overexpression is frequently observed in various cancers.[2][13]
| Kinase Target | Tozasertib Ki (nM) | Reference |
| Aurora A | 0.6 | [12] |
| Aurora B | 18 | [12] |
| Aurora C | 4.6 | [12] |
| Off-Target Kinase | Tozasertib IC50 (µM) | Reference |
| hRIPK1 | 0.18 | [14] |
Table 3: Kinase inhibitory profile of Tozasertib. Ki values represent the inhibition constant. Off-target IC50 value is also presented.
Signaling Pathways and Points of Inhibition
Understanding the signaling pathways in which these kinases operate is crucial for interpreting the biological effects of their inhibition. The following diagrams illustrate these pathways and highlight the points of inhibition for each pyrazole derivative.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Afuresertib.
Caption: The role of Aurora kinases in mitosis and the inhibitory action of Tozasertib.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for commonly employed kinase inhibition assays are provided below.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[15]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase-specific substrate
-
Test compounds (e.g., pyrazole derivatives)
-
ATP
-
Kinase reaction buffer
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
Test compound or vehicle control.
-
Kinase and substrate mixture.
-
ATP to initiate the reaction.
-
-
Incubation: Incubate the reaction plate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16][17]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP. Incubate for 30-60 minutes at room temperature.[16][17]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: A flowchart illustrating the typical workflow for the ADP-Glo™ Kinase Assay.
LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.[4][18]
Materials:
-
LanthaScreen® Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)
-
Kinase of interest (tagged, e.g., with His or GST)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Test compounds
-
Kinase binding buffer
-
Low-volume 384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then in kinase binding buffer.
-
Assay Setup: In a 384-well plate, add the following components:
-
Test compound or vehicle control.
-
Kinase and Europium-labeled antibody mixture.
-
Alexa Fluor® 647-labeled tracer.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[18][19]
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The percentage of inhibition is determined by comparing the emission ratio in the presence of the compound to the controls. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: A flowchart illustrating the typical workflow for the LanthaScreen® Eu Kinase Binding Assay.
Conclusion
This guide provides a comparative analysis of the kinase inhibitory profiles of three key pyrazole derivatives: Ruxolitinib, Afuresertib, and Tozasertib. The data presented highlights the versatility of the pyrazole scaffold in achieving potent and selective inhibition of diverse kinase families. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers in the field of drug discovery and development, enabling a deeper understanding of the mechanism of action of these important therapeutic agents. As the field continues to evolve, the pyrazole core will undoubtedly remain a central element in the design of next-generation kinase inhibitors.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]
-
PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]
-
Research progress on the PI3K/AKT signaling pathway in gynecological cancer (Review). Spandidos Publications. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
-
The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... ResearchGate. [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. [Link]
-
Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. PMC. [Link]
-
Diagram of the JAK-STAT signaling pathway: 1) Signal molecule binding... ResearchGate. [Link]
-
JAK-STAT signaling pathway. Wikipedia. [Link]
-
The JAK/STAT Pathway. PMC. [Link]
-
QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe. [Link]
-
Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells. PMC. [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. Semantic Scholar. [Link]
-
AFURESERTIB. Inxight Drugs. [Link]
-
Potency and specificity ranking of Tozasertib analogues is confirmed by... ResearchGate. [Link]
-
Aurora kinases: pathways and functions. Functional interaction map of... ResearchGate. [Link]
-
Schematic diagram representing the Aurora A, B, & C kinases domains. N... ResearchGate. [Link]
-
Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells. PLOS One. [Link]
-
A) IC50 values determined after 120 h of incubation by MTT assay; B)... ResearchGate. [Link]
-
AURKB (aurora kinase B). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]
-
Aurora kinases: structure, functions and their association with cancer. SciSpace. [Link]
-
Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells. PubMed. [Link]
-
Ruxolitinib for the treatment of myelofibrosis: its clinical potential. PMC. [Link]
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Navigating the Safe Handling of 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic Acid: A Guide for Laboratory Professionals
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid (CAS No. 1712408-56-4). By integrating established safety protocols with a deep understanding of the compound's potential hazards, this document aims to foster a secure and efficient laboratory environment.
Hazard Assessment and Risk Mitigation
1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid is classified with several key hazards that necessitate stringent safety measures.[1] Understanding these risks is the first step in preventing accidental exposure and ensuring operator safety.
Summary of GHS Hazard Classifications [1]
| Hazard Classification | Category | Signal Word | Hazard Code |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | Warning | H302 + H312 + H332 |
| Skin Irritation | 2 | Warning | H315 |
| Eye Irritation | 2A | Warning | H319 |
| Specific Target Organ Toxicity — Single Exposure | 3 | Warning | H336 |
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The carboxylic acid functional group also suggests corrosive properties, which should be considered when selecting personal protective equipment and handling procedures.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to minimize all potential routes of exposure.[3] The following equipment must be worn at all times when handling 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid.
-
Eye and Face Protection: Chemical safety goggles are required.[4][5][6][7][8] In situations where splashing or significant dust generation is likely, a face shield should be worn in addition to goggles.[3][5]
-
Skin Protection: An appropriately sized, flame-retardant lab coat must be worn and fully fastened.[9] Impervious gloves, such as nitrile rubber, are essential.[4][5] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated or every two hours.[10] For tasks with a higher risk of spillage, consider double-gloving.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation.[4][9][11] If a fume hood is not available or if aerosol generation is significant, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[4][6][7]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing risk. The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid.
Step-by-Step Protocol:
-
Preparation:
-
Handling:
-
When weighing the solid, do so within the fume hood to contain any dust.[10][11] Alternatively, tare a sealed container, add the powder in the hood, and then re-weigh outside the hood.[10]
-
For dissolution, slowly add the solid compound to the solvent to avoid splashing.
-
Keep containers of the compound tightly closed when not in use.[4][12]
-
-
Cleanup:
Emergency Procedures: A Plan for Accidental Exposure
In the event of accidental exposure, immediate and appropriate action is crucial.[13]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14][15][16][17] Remove contact lenses if present and easy to do.[4][14] Seek immediate medical attention.[14][16][17]
-
Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove all contaminated clothing.[14][16] If skin irritation persists, seek medical attention.[4][14] For major contact, use a safety shower.[14][16]
-
Inhalation: Move the individual to fresh air at once.[4][16][17] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][17][18]
-
Ingestion: Do NOT induce vomiting.[18] Rinse the mouth with water.[4][15] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[4][14][17]
Spill and Waste Disposal Plan
All chemical waste must be handled in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[19][20]
-
Spill Management:
-
For minor spills, and only if it is safe to do so, gently cover the spill with an absorbent material like vermiculite or cat litter.[14]
-
Sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[7][14]
-
For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[13][14]
-
-
Waste Disposal:
-
Dispose of 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid and any contaminated materials (e.g., gloves, bench pads, pipette tips) in a designated hazardous waste container.[9][19]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[19] Do not use abbreviations or chemical formulas.[19]
-
Store waste containers in a cool, dry, and well-ventilated area, segregated by compatibility.[12][19]
-
Arrange for waste pickup through your institution's EHS office.[19] Chemical waste cannot be disposed of in regular trash or down the drain.[9][19]
-
References
-
1-(4-fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid - NextSDS. (n.d.). Retrieved from [Link]
-
Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Florida State University. Retrieved from [Link]
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). (n.d.). University of California, Berkeley. Retrieved from [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25). Quimivita. Retrieved from [Link]
-
SDS – SECTION 4 - Society for Chemical Hazard Communication. (n.d.). Society for Chemical Hazard Communication. Retrieved from [Link]
-
Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.). University of Kentucky. Retrieved from [Link]
-
How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Case Western Reserve University. Retrieved from [Link]
-
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
